molecular formula C20H15F3N2O4 B2809348 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide CAS No. 1428364-53-7

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

Katalognummer: B2809348
CAS-Nummer: 1428364-53-7
Molekulargewicht: 404.345
InChI-Schlüssel: KTOWNRIJQBIHTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a benzoxazolone derivative featuring a trifluoromethylphenoxy-substituted alkyne linker. The benzoxazolone core is recognized for its role in modulating biological targets, particularly in neurological and inflammatory pathways . This compound has drawn interest for its structural hybridity, combining elements of benzoxazolone-based ligands and trifluoromethylated pharmacophores, which are prevalent in drug discovery .

Eigenschaften

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c21-20(22,23)14-6-5-7-15(12-14)28-11-4-3-10-24-18(26)13-25-16-8-1-2-9-17(16)29-19(25)27/h1-2,5-9,12H,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOWNRIJQBIHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a member of the oxazolone family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H18F3N3O3
  • Molecular Weight : 395.36 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that compounds containing the oxazolone scaffold often exhibit interactions with various biological targets, including enzymes and receptors. The specific mechanisms of action for 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide may include:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. Inhibition of this enzyme can lead to applications in skin whitening agents and treatment of hyperpigmentation disorders.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, which can mitigate oxidative stress-related damage in cells.
  • Antimicrobial Properties : The presence of the trifluoromethyl group may enhance the lipophilicity and overall bioactivity against microbial strains.

Tyrosinase Inhibition

A study examining related compounds demonstrated that certain oxazolone derivatives exhibited significant tyrosinase inhibitory activity. For instance, compounds with IC50 values ranging from 16.78 μM to >200 μM were noted, indicating varying degrees of effectiveness in inhibiting this enzyme . The binding affinity and inhibition kinetics were assessed using Lineweaver-Burk plots, revealing mixed-type inhibition for some derivatives.

Cytotoxicity Assessment

Cell viability assays conducted on B16F10 melanoma cells showed that certain related compounds did not exhibit cytotoxicity at concentrations up to 5 μM after 48 hours of treatment. However, longer exposure times indicated that some compounds might induce weak cytotoxic effects at higher concentrations . This suggests a need for further investigation into the safety profile of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide.

Case Study 1: Skin Whitening Agent Development

In a recent study, researchers explored the potential of oxazolone derivatives as skin whitening agents by assessing their tyrosinase inhibitory activity. The study found that certain compounds could effectively reduce melanin synthesis in vitro, suggesting their utility in cosmetic formulations aimed at treating hyperpigmentation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related oxazolone compounds against various bacterial strains. Results indicated that some derivatives significantly inhibited bacterial growth, supporting their potential application in developing new antimicrobial agents .

Data Summary Table

Compound IC50 (μM) Cytotoxicity (B16F10 Cells) Target Enzyme
Compound A16.78Non-cytotoxic (up to 5 μM)Tyrosinase
Compound B20.38Weak cytotoxicity (5 μM)Tyrosinase
Compound C>200Non-cytotoxicTyrosinase

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Benzoxazolone Derivatives

Compound Name Core Structure Key Substituents/Linkers Functional Groups Reference
Target Compound Benzoxazolone 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl Acetamide, CF₃
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolone Propanamide chain Amide
PBPA (from ) Benzoxazolone Bis(pyridin-2-ylmethyl)aminoacetamido Bifunctional chelate
3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5i) Bivalent benzoxazolone Piperazine-butyl linker Dual benzoxazolone units
N-(4-(trifluoromethyl)phenyl)propanamide (Compound 3 from ) Benzoxazolone Trifluoromethylphenyl Propanamide, CF₃

Key Observations :

  • Unlike PBPA, which incorporates a chelating group for radiopharmaceutical applications, the target compound prioritizes the trifluoromethylphenoxy group for hydrophobic interactions, a strategy shared with Compound 3 in .

Key Observations :

  • The target compound’s trifluoromethylphenoxy group aligns with strategies in Compound 3 (), where CF₃ groups improve CNS permeability and target engagement .
  • Bivalent ligands (e.g., 5i) demonstrate doubled potency compared to monomeric analogues, suggesting that the target compound’s alkyne linker could be optimized for multivalency in future designs .

Key Observations :

  • The target compound’s synthesis likely faces challenges in maintaining alkyne integrity during coupling reactions, a common issue in acetylenic intermediates .
  • Yields for trifluoromethyl-containing analogues (e.g., Compound 3) are generally lower (~40–50%), highlighting the need for optimized protocols .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogues, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Benzoxazolone cores are prone to hydrolysis, but the CF₃ group may slow oxidative metabolism, as seen in related compounds .

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide, and how can reaction yields be improved?

Methodological Answer:

  • The synthesis typically involves multi-step reactions, including coupling of the benzo[d]oxazolone core with a phenoxybutynyl-acetamide moiety. Key steps include Sonogashira coupling for alkyne formation and amide bond condensation .
  • Yield optimization strategies: Use of anhydrous solvents (e.g., DMF or THF), catalytic systems (e.g., Pd/Cu for coupling), and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. 1.2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical techniques:
    • NMR (¹H/¹³C): Verify the presence of trifluoromethyl (δ ~110-120 ppm in ¹³C) and oxazolone carbonyl (δ ~165-170 ppm) .
    • HRMS: Confirm molecular ion peaks matching the exact mass (C₂₁H₁₄F₃N₂O₄: calculated [M+H]⁺ = 427.0903) .
    • IR spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. 2.1. What in silico or experimental strategies are recommended to resolve contradictory bioactivity data for this compound across different assays?

Methodological Answer:

  • In silico docking: Use tools like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs) and validate against experimental IC₅₀ discrepancies .
  • Dose-response reevaluation: Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to rule out off-target effects .

Q. 2.2. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for a specific biological target?

Methodological Answer:

  • Core modifications: Systematically vary substituents on the phenoxybutynyl chain (e.g., replace trifluoromethyl with cyano or methylsulfonyl) to assess steric/electronic effects .
  • Pharmacophore mapping: Use MOE or Schrödinger software to identify critical interaction points (e.g., hydrogen bonding with oxazolone) .

Q. 2.3. What experimental protocols are effective for studying the compound’s metabolic stability in vitro?

Methodological Answer:

  • Liver microsome assays: Incubate the compound with rat/human liver microsomes, monitor degradation via LC-MS/MS, and calculate half-life (t₁/₂) .
  • CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic interference .

Mechanistic and Functional Studies

Q. 3.1. How can researchers elucidate the compound’s mechanism of action when initial target identification yields ambiguous results?

Methodological Answer:

  • Chemical proteomics: Employ affinity-based pull-down assays with biotinylated analogs to capture interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockout: Screen a panel of gene-edited cell lines to identify pathways essential for activity .

Q. 3.2. What strategies mitigate solubility issues during in vivo pharmacokinetic studies?

Methodological Answer:

  • Formulation optimization: Use co-solvents (e.g., PEG 400) or nanoemulsion techniques to enhance aqueous solubility .
  • Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to improve bioavailability .

Data Interpretation and Validation

Q. 4.1. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Force field adjustment: Recalibrate docking parameters (e.g., solvation effects) in software like GROMACS to better align with experimental conditions .
  • Crystallography: Attempt co-crystallization with the target protein to resolve structural mismatches .

Q. 4.2. What statistical methods are appropriate for analyzing dose-dependent toxicity in preclinical models?

Methodological Answer:

  • Probit analysis: Calculate LD₅₀ values from mortality data using nonlinear regression models .
  • ANOVA with post hoc tests: Compare organ-specific toxicity across dose groups (e.g., liver vs. kidney histopathology scores) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.